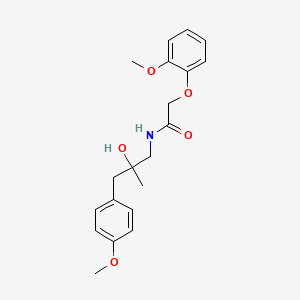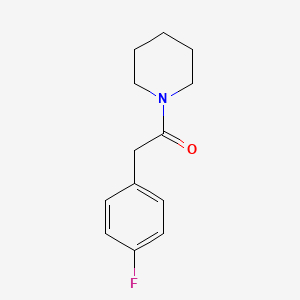
2-(4-Fluorophenyl)-1-piperidin-1-ylethanone
Vue d'ensemble
Description
The compound “2-(4-Fluorophenyl)-1-piperidin-1-ylethanone” likely belongs to a class of organic compounds known as fluorinated building blocks . Fluorination is often used in the pharmaceutical industry to improve the properties of a compound, such as its stability, bioavailability, and lipophilicity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, have been synthesized following a 'green protocol’ . This involves environmentally friendly methods that reduce waste and energy consumption .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, 1H-NMR, and X-ray crystallography . These methods provide information about the compound’s bond lengths, bond angles, and overall molecular geometry .Chemical Reactions Analysis
The chemical reactivity of a compound can be studied using quantum chemical calculations, which can provide insights into the compound’s potential reactions . For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was studied using various local and global molecular descriptors .Physical And Chemical Properties Analysis
Physical and chemical properties such as refractive index, boiling point, and density can be determined experimentally . For example, 4-Fluorophenylacetonitrile, a similar compound, has a refractive index of 1.5002, a boiling point of 119-120 °C, and a density of 1.126 g/mL at 25 °C .Applications De Recherche Scientifique
Selective Agonist for Receptors
- 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone and its derivatives have been studied for their role as selective agonists at 5-HT1A receptors. This includes research on their potential for enhancing 5-HT1A agonist activity and their implications in treating conditions like depression. For example, certain derivatives have been found to display potent 5-HT1A receptor agonist activity, both in vitro and in vivo, with potential antidepressant effects (Vacher et al., 1999).
Structural and Analytical Studies
- Studies have been conducted on related compounds to understand their structure and potential biological activities. For instance, derivatives like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been synthesized and evaluated for antiproliferative activity, with structural characterization using various techniques (Prasad et al., 2018).
Radiolabelling and Imaging
- The compound has been explored in the context of radiolabelling for in vivo imaging studies. Research includes the synthesis, radiolabelling, and evaluation of derivatives for visualizing specific receptors using techniques like SPECT. For instance, studies have been conducted on derivatives for visualizing the 5-HT2A receptor (Blanckaert et al., 2005).
Pain Management
- There's research on the efficacy of related compounds in pain management, particularly in models of chronic nociceptive and neuropathic pain. For example, studies have shown that certain derivatives can have a curative-like action on pathological pain (Colpaert et al., 2004).
Drug Metabolism and Interaction
- Research has also focused on how derivatives of this compound interact with various enzymes and other drugs, contributing to knowledge on drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).
Anticancer Potential
- Investigations into the anticancer effects of piperidine derivatives have been conducted, with some compounds showing promising antileukemic activity (Vinaya et al., 2011).
Clinical Trials
- Certain derivatives have progressed to clinical trials for their potential therapeutic applications. For instance, compounds have been tested as class III antiarrhythmic drugs (Glushkov et al., 2011).
Antiinflammatory Activity
- Some compounds have shown significant topical antiinflammatory activity, indicating their potential use in treating skin inflammations (Wright et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYKKRJPHHDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)
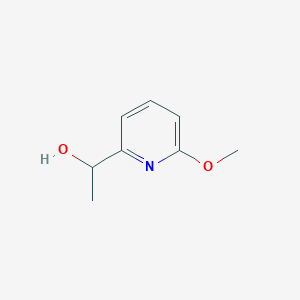
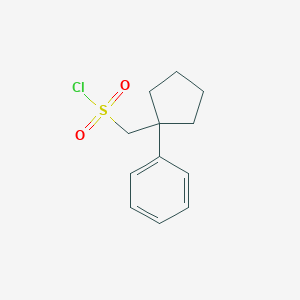
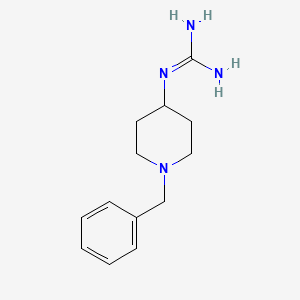
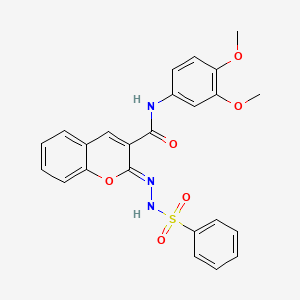
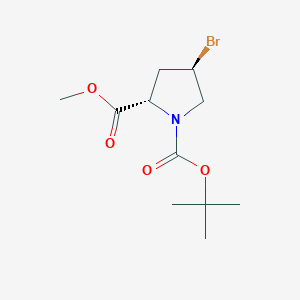
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)
